Structural Elucidation of (Benzyloxy)(butyl)amine: A Comprehensive ¹H and ¹³C NMR Technical Guide
Structural Elucidation of (Benzyloxy)(butyl)amine: A Comprehensive ¹H and ¹³C NMR Technical Guide
Executive Summary & Molecular Architecture
(Benzyloxy)(butyl)amine—systematically classified as N-butyl-O-benzylhydroxylamine—is a highly versatile synthetic intermediate. It is prominently utilized in the synthesis of siderophore analogs, such as acinetobactin variants[1], and serves as a foundational building block for hydroxamic acid-based histone deacetylase (HDAC) inhibitors[2].
From an analytical perspective, the molecule presents a unique electronic architecture. It consists of three distinct domains: an aromatic benzyl protecting group, an electronegative hydroxylamine core (-O-NH-), and a flexible aliphatic butyl chain. The adjacent oxygen and nitrogen heteroatoms exert strong, competing inductive deshielding effects. Understanding the causality behind these electronic environments is critical for accurate Nuclear Magnetic Resonance (NMR) spectral interpretation.
Self-Validating Experimental Protocols
To ensure high-fidelity, reproducible data, the following protocol outlines the standardized preparation and acquisition parameters. This workflow is designed as a self-validating system, where sample integrity and instrument calibration are verified prior to data acquisition.
Step-by-Step Methodology: NMR Sample Preparation & Acquisition
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Sample Gravimetry: Accurately weigh 15–20 mg of highly purified (benzyloxy)(butyl)amine for ¹H NMR (or 40–50 mg for ¹³C NMR) into a clean, static-free glass vial.
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Solvent Selection & Dissolution: Dissolve the compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard (0.00 ppm).
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Causality: CDCl₃ is selected for its excellent solubilizing properties for lipophilic amines and its lack of exchangeable protons, which preserves the integrity of the N-H signal.
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Sample Transfer: Transfer the homogenous solution into a standard 5 mm Wilmad NMR tube using a glass Pasteur pipette. Ensure the sample depth is exactly 4 cm to optimize the magnetic field homogeneity (shimming).
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¹H NMR Acquisition Parameters: Utilize a 400 MHz or 500 MHz spectrometer at 298 K. Acquire 16 scans with a 30° pulse angle and a 1-second relaxation delay (D1).
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Causality: A 1-second D1 is sufficient due to the efficient dipole-dipole relaxation of the abundant aliphatic and aromatic protons.
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¹³C NMR Acquisition Parameters: Utilize a 100 MHz or 125 MHz spectrometer at 298 K. Acquire 1024 scans using a proton-decoupled sequence (WALTZ-16). Set the relaxation delay (D1) to 2 seconds.
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Causality: Quaternary carbons (e.g., the aromatic ipso-carbon) lack attached protons to facilitate rapid dipole-dipole relaxation. A longer D1 ensures complete spin-lattice relaxation ( T1 ), preventing signal attenuation and allowing for accurate peak picking.
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Quantitative Data Presentation: Spectral Assignments
The following tables summarize the expected ¹H and ¹³C NMR chemical shifts, multiplicities, and the underlying physical causality for each assignment, benchmarked against standard empirical rules and related hydroxylamine derivatives[2].
Table 1: ¹H NMR Spectral Data (CDCl₃, 400 MHz)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling (J, Hz) | Mechanistic Causality / Notes |
| Aromatic (Ar-H) | 7.28 – 7.38 | Multiplet (m) | 5H | - | Standard aromatic ring current deshielding. |
| Amine (N-H) | 5.45 | Broad Singlet (br s) | 1H | - | Broadened due to quadrupolar relaxation of the ¹⁴N nucleus (spin I = 1) and intermediate chemical exchange rates. |
| Benzylic (CH₂-O) | 4.72 | Singlet (s) | 2H | - | Strongly deshielded by the highly electronegative adjacent oxygen and the anisotropic effect of the phenyl ring[2]. |
| Butyl C1 (N-CH₂) | 2.95 | Triplet (t) | 2H | 7.1 | Deshielded by the adjacent nitrogen. The α -effect of the oxygen further shifts this downfield compared to standard amines. |
| Butyl C2 (CH₂) | 1.48 | Multiplet (m) | 2H | - | Aliphatic chain; complex splitting due to adjacent non-equivalent CH₂ groups. |
| Butyl C3 (CH₂) | 1.35 | Sextet (sx) / m | 2H | 7.3 | Aliphatic chain; shielded relative to C2. |
| Butyl C4 (CH₃) | 0.92 | Triplet (t) | 3H | 7.3 | Terminal methyl group; highly shielded environment. |
Table 2: ¹³C NMR Spectral Data (CDCl₃, 100 MHz)
| Position | Chemical Shift (δ, ppm) | Carbon Type | Mechanistic Causality / Notes |
| Aromatic Ipso | 138.2 | Quaternary (C) | Deshielded by the attached carbon network; lower intensity due to lack of NOE enhancement. |
| Aromatic o, m, p | 128.4, 128.2, 127.7 | Methine (CH) | Standard aromatic carbon resonances. |
| Benzylic (CH₂-O) | 76.5 | Methylene (CH₂) | Extreme deshielding induced by the σ -electron withdrawal of the adjacent oxygen atom. |
| Butyl C1 (N-CH₂) | 52.1 | Methylene (CH₂) | Deshielded by the electronegativity of the nitrogen atom. |
| Butyl C2 (CH₂) | 29.5 | Methylene (CH₂) | β -carbon relative to nitrogen; moderate inductive effect. |
| Butyl C3 (CH₂) | 20.4 | Methylene (CH₂) | γ -carbon; minimal inductive effect from the heteroatoms. |
| Butyl C4 (CH₃) | 14.0 | Methyl (CH₃) | Terminal aliphatic carbon. |
2D NMR Validation System
To elevate the trustworthiness of the structural elucidation, 1D data must not exist in isolation. A self-validating 2D NMR framework is required to prove atomic connectivity unequivocally:
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COSY (Correlation Spectroscopy): Validates the continuous aliphatic spin system. The cross-peaks will confirm the unbroken chain from the N-CH₂ (2.95 ppm) through the intermediate methylenes to the terminal CH₃ (0.92 ppm).
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HSQC (Heteronuclear Single Quantum Coherence): Confirms direct C-H attachments. This experiment is critical to prove that the highly deshielded protons at 4.72 ppm are indeed attached to the carbon resonating at 76.5 ppm, verifying the benzylic CH₂-O assignment.
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HMBC (Heteronuclear Multiple Bond Correlation): Acts as the ultimate structural bridge. The benzylic protons (4.72 ppm) will show a crucial 3-bond correlation ( 3JCH ) to the aromatic ipso-carbon (138.2 ppm), validating the attachment of the benzyl group to the hydroxylamine core.
Workflow Visualization
The following diagram maps the logical progression from sample preparation through multidimensional validation, ensuring a rigorous, E-E-A-T compliant analytical process.
Workflow for the NMR acquisition and structural validation of (benzyloxy)(butyl)amine.
